

DPM-1001: A Technical Guide to its Copper Chelation Properties

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Compound of Interest

Compound Name: DPM-1001

Cat. No.: B607195

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Abstract

DPM-1001 is a novel small molecule that has garnered significant interest for its dual therapeutic potential as a protein-tyrosine phosphatase 1B (PTP1B) inhibitor and a highly selective copper chelator. This technical guide provides an in-depth analysis of the copper chelation properties of **DPM-1001**, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. The remarkable specificity of **DPM-1001** for copper, coupled with its oral bioavailability and ability to cross the blood-brain barrier, positions it as a promising therapeutic candidate for disorders characterized by copper dysregulation, such as Wilson's disease.

Introduction

Copper is an essential trace element vital for numerous physiological processes. However, its dysregulation, leading to either deficiency or excess, can result in severe pathological conditions. Wilson's disease, a genetic disorder caused by mutations in the ATP7B gene, leads to toxic copper accumulation in various tissues, primarily the liver and brain. Current treatments often involve the use of broad-spectrum metal chelators, which can be associated with significant side effects.

DPM-1001 has emerged as a promising therapeutic agent due to its potent and highly specific copper-chelating activity.[1] In preclinical studies, it has demonstrated the ability to reduce

copper levels in key organs and ameliorate disease-related symptoms in animal models of Wilson's disease.[1] This document serves as a comprehensive resource on the copper chelation characteristics of **DPM-1001**.

Quantitative Data on Copper Chelation

The interaction between **DPM-1001** and copper has been quantitatively characterized, highlighting its high affinity and specificity.

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	75 nM	Radiolabeled (⁶⁴ Cu) Copper Binding Assay	Krishnan et al., 2018
Metal Specificity	Highly specific for copper	Electrospray Ionization Mass Spectrometry (ESI-MS)	Krishnan et al., 2018
In Vivo Efficacy (Liver Copper Reduction)	Significant reduction in a mouse model of Wilson's disease	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)	Krishnan et al., 2018
In Vivo Efficacy (Brain Copper Reduction)	Significant reduction in a mouse model of Wilson's disease	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)	Krishnan et al., 2018
Cellular Efficacy	Inhibition of copper-induced cell death	Cell Viability Assays	Krishnan et al., 2018

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the copper chelation properties of **DPM-1001**.

Radiolabeled (⁶⁴Cu) Copper Binding Assay

This assay was employed to determine the binding affinity of **DPM-1001** for copper.

- Materials:
 - **DPM-1001**
 - Radiolabeled copper ($^{64}\text{CuCl}_2$)
 - C18 columns
 - Scintillation counter
- Procedure:
 - A constant concentration of **DPM-1001** is incubated with varying concentrations of $^{64}\text{CuCl}_2$.
 - The reaction mixtures are passed through C18 columns to separate the **DPM-1001**- ^{64}Cu complex from unbound ^{64}Cu .
 - The amount of ^{64}Cu bound to **DPM-1001** is quantified by scintillation counting of the eluate from the C18 columns.
 - The dissociation constant (Kd) is calculated by analyzing the binding data.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Metal Specificity

ESI-MS was utilized to assess the specificity of **DPM-1001** for copper over other metal ions.

- Materials:
 - **DPM-1001**
 - A panel of metal salts (e.g., CuSO_4 , AgNO_3 , ZnCl_2 , FeCl_3 , etc.)
 - Mass spectrometer equipped with an electrospray ionization source

- Procedure:
 - **DPM-1001** is incubated with a molar excess of various metal salts individually.
 - The resulting solutions are directly infused into the ESI-MS.
 - Mass spectra are acquired to detect the formation of **DPM-1001**-metal complexes. The presence of a peak corresponding to the mass of the complex indicates binding.

In Vivo Efficacy in a Mouse Model of Wilson's Disease

The therapeutic potential of **DPM-1001** was evaluated in the toxic milk mouse model, which mimics the copper accumulation seen in Wilson's disease.

- Animal Model: Toxic milk mice, which have a mutation in the *Atp7b* gene.
- Treatment:
 - **DPM-1001** was administered either intraperitoneally or orally at a dose of 5 mg/kg.
- Tissue Analysis:
 - Following the treatment period, mice are euthanized, and liver and brain tissues are collected.
 - Tissue samples are digested and analyzed for copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Fecal Analysis:
 - To determine the route of copper excretion, fecal samples are collected from mice housed in metabolic cages.
 - The copper content in the fecal matter is quantified by ICP-MS.

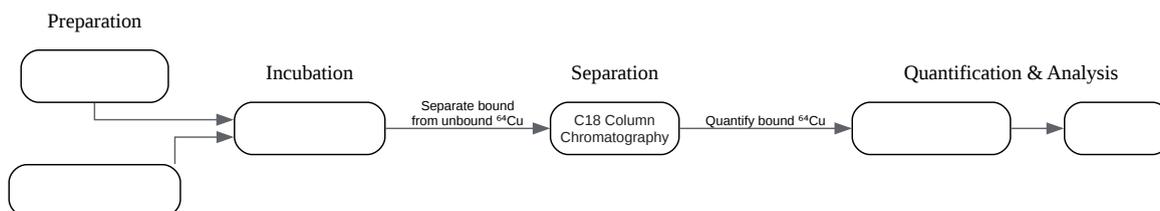
Cellular Viability Assays

These assays were performed to evaluate the ability of **DPM-1001** to protect cells from copper-induced toxicity.

- Cell Lines:
 - HepG2 (human liver cancer cell line)
 - Fibroblasts derived from Wilson's disease patients
- Experimental Setup:
 - In some experiments, the ATP7B gene in HepG2 cells is knocked down using RNA interference (RNAi) to mimic the genetic defect in Wilson's disease.
 - Cells are exposed to various concentrations of copper in the presence or absence of **DPM-1001**.
- Viability Assessment:
 - Cell viability is measured using a standard method, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.
 - The results indicate the protective effect of **DPM-1001** against copper-induced cytotoxicity.

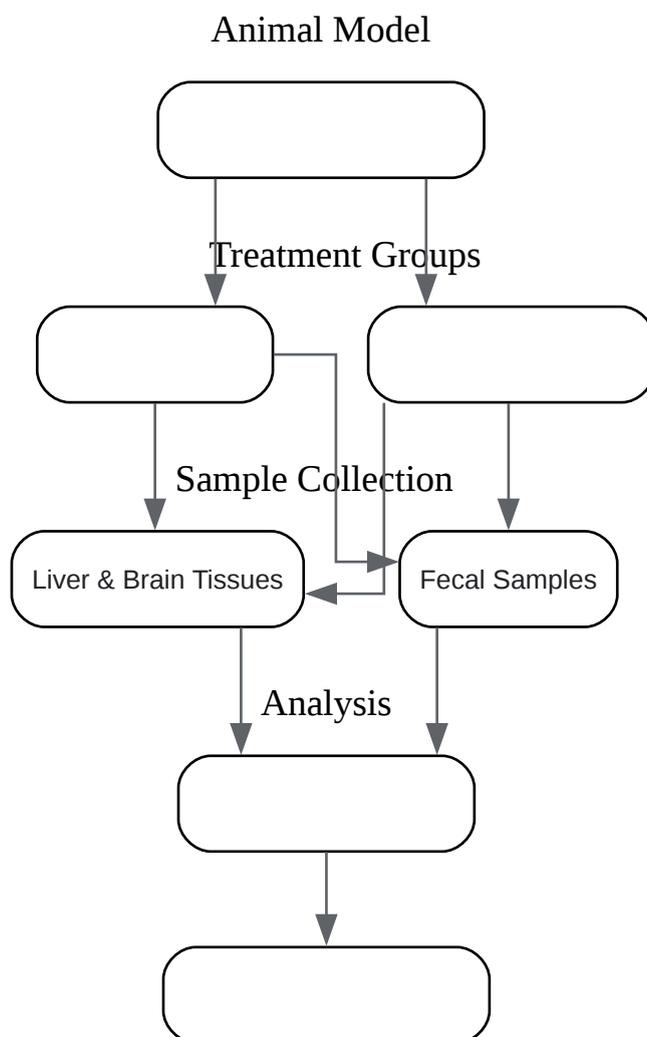
Visualizations

The following diagrams illustrate key experimental workflows.



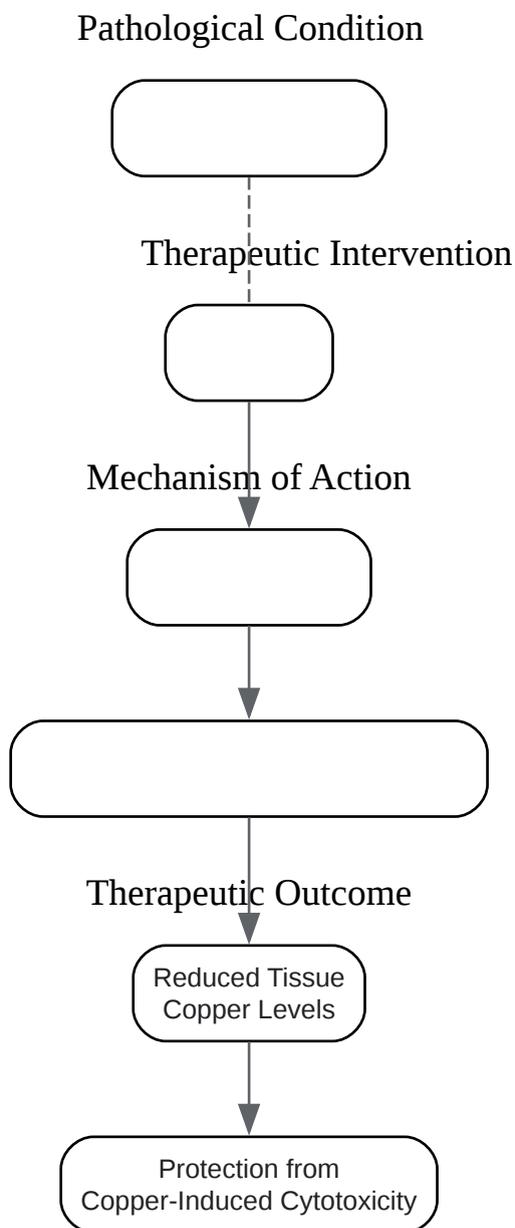
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Caption: Workflow for determining the copper binding affinity of **DPM-1001**.



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Caption: Workflow for evaluating the in vivo efficacy of **DPM-1001**.



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Caption: Logical relationship of **DPM-1001**'s copper chelation action.

Conclusion

DPM-1001 demonstrates remarkable potential as a therapeutic agent for copper overload disorders. Its high affinity and exceptional specificity for copper, combined with favorable pharmacokinetic properties, address key limitations of existing chelation therapies. The

preclinical data strongly support its further investigation in clinical settings for conditions such as Wilson's disease. This technical guide provides a foundational understanding of the copper chelation properties of **DPM-1001** to aid researchers and clinicians in the ongoing development of this promising molecule.

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References

- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
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